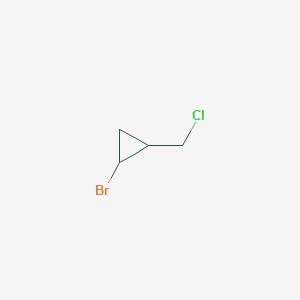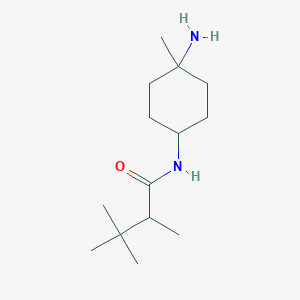![molecular formula C22H23N3O3 B2752469 N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide CAS No. 898438-44-3](/img/structure/B2752469.png)
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
- The development of synthetic pathways for quinoline derivatives is a key area of interest. For instance, the synthesis of organic salts and quinoxalines through oxidative cyclization has been explored, highlighting the versatility and pharmacological potential of these heterocyclic compounds (Faizi et al., 2018). Moreover, one-pot synthesis approaches for creating multifunctional Schiff bases show the efficiency and environmental friendliness of modern synthetic chemistry (Avula et al., 2013).
Biological Applications
- Quinoline derivatives have been investigated for their biological applications, including as fluorescence sensors for metal ions and as agents in bioimaging. For example, a Schiff base derivative has shown promise as a selective fluorescence sensor for Al³⁺ in aqueous solutions, with potential applications in environmental monitoring and health (Lee et al., 2014).
Material Science
- In material science, quinoline derivatives have been used in the self-assembly of coordination polymers, demonstrating the impact of counterions on structural assemblies. These findings have implications for the design of new materials with specific optical, electrical, or magnetic properties (Wu et al., 2017).
Environmental Applications
- The role of quinoline compounds in environmental science, particularly in the biodegradation and oxidation of pollutants, has been studied. Research on accelerating quinoline biodegradation using endogenous electron donors highlights the potential for these compounds in remediation strategies (Bai et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14(15-6-3-2-4-7-15)23-21(27)22(28)24-18-12-16-8-5-11-25-19(26)10-9-17(13-18)20(16)25/h2-4,6-7,12-14H,5,8-11H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTFJIJZSFBIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea](/img/structure/B2752387.png)


![(3-Fluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2752393.png)

![2-(2,5-difluorophenyl)-4-(2-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2752395.png)
![4-[(1R)-1-Azidoethyl]pyridine](/img/structure/B2752399.png)

![2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid](/img/structure/B2752403.png)



![(E)-4-(Dimethylamino)-N-[2-[4-(methoxymethyl)pyrimidin-2-yl]ethyl]but-2-enamide](/img/structure/B2752409.png)